N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with a sulfonyl-substituted aniline under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism by which N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring may also interact with nucleic acids or enzymes, affecting cellular processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
- 2,6-Dimethylmorpholine
Uniqueness
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its combination of a thiazole ring, sulfonyl group, and morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H31N3O4S2 |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H31N3O4S2/c1-19-16-27(17-20(2)32-19)34(29,30)23-12-7-9-21(15-23)24-18-33-25(28(24)13-8-14-31-3)26-22-10-5-4-6-11-22/h4-7,9-12,15,18-20H,8,13-14,16-17H2,1-3H3 |
InChI Key |
KNYWLIZMEUCFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCOC |
Origin of Product |
United States |
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